Fuc1-alpha-4Gal1-b-4-MU
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Overview
Description
Fuc1-alpha-4Gal1-b-4-MU is a complex organic compound known for its diverse biological activities. It is a derivative of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound is often studied for its potential therapeutic applications in various fields of science and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fuc1-alpha-4Gal1-b-4-MU involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and cyclization reactions. The reaction conditions typically require the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Fuc1-alpha-4Gal1-b-4-MU undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Fuc1-alpha-4Gal1-b-4-MU has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of Fuc1-alpha-4Gal1-b-4-MU involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Baicalein 6-O-glucoside: A glucoside derivative of baicalein with similar antioxidant and anti-inflammatory properties.
3,5,4’-Trihydroxy-6,7-dimethoxyflavone: Another flavonoid with comparable biological activities.
Uniqueness
Fuc1-alpha-4Gal1-b-4-MU is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for studying the structure-activity relationships of flavonoids and developing new therapeutic agents.
Properties
IUPAC Name |
7-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKRUHKRXFCMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400385 |
Source
|
Record name | Fuc1-|A-4Gal1-b-4-MU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383160-15-4 |
Source
|
Record name | Fuc1-|A-4Gal1-b-4-MU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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